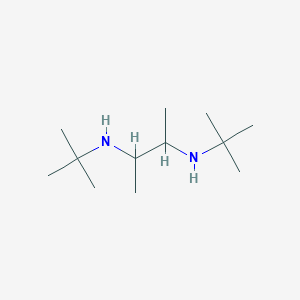

N2,N3-Di-tert-butylbutane-2,3-diamine

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of vicinal diamine research, which has been fundamental to coordination chemistry and asymmetric synthesis for several decades. The compound belongs to the family of 2,3-butanediamines, which exist as three stereoisomers including meso and a pair of enantiomers. The historical significance of vicinal diamines in general can be traced to their early recognition as important structural motifs in biological compounds and their subsequent application as ligands in coordination chemistry.

The systematic study of sterically hindered diamines gained momentum with the recognition that bulky substituents could dramatically influence the reactivity and selectivity of metal complexes. The incorporation of tert-butyl groups into diamine structures represents a strategic approach to modulating steric effects, building upon earlier work with simpler alkylated diamines. Research into tert-butylamine derivatives, which serve as precursors to compounds like this compound, has been documented since the early 20th century, with tert-butylamine itself being produced commercially through direct amination of isobutylene using zeolite catalysts.

The specific compound this compound gained particular attention in the context of developing new synthetic methodologies for vicinal diamines. A stereospecific synthesis approach was developed using the diaza-Cope rearrangement reaction driven by resonance-assisted hydrogen bonds, which provided one of the simplest and most versatile approaches to preparing chiral vicinal diamines including not only C₂ symmetric diaryl and dialkyl diamines but also unsymmetrical alkyl-aryl and aryl-aryl diamines with excellent yields and enantiopurities. This advancement represented a significant milestone in the synthetic accessibility of highly substituted vicinal diamines.

Structural Classification within Vicinal Diamines

This compound belongs to the specialized subclass of vicinal diamines known as 1,2-diamines, which are characterized by having two amino groups attached to adjacent carbon atoms. Within this classification, the compound represents a highly substituted example where both nitrogen atoms bear bulky tert-butyl substituents, distinguishing it from simpler vicinal diamines such as ethylenediamine or 1,2-diaminopropane.

The structural classification of this compound can be analyzed through several key parameters. The molecular structure features two tert-butyl groups attached to a butane backbone with amine functional groups at positions 2 and 3, creating a framework with the chemical formula C₁₂H₂₈N₂. The compound exhibits chiral properties due to its ability to exist in multiple stereoisomeric forms, which is essential for applications in asymmetric synthesis and catalysis. The presence of the bulky tert-butyl groups imparts significant steric hindrance, influencing both its physical properties and reactivity patterns.

When compared to other members of the vicinal diamine family, this compound exhibits unique characteristics. Unlike simple 2,3-butanediamine, which exists in three stereoisomeric forms (meso and a pair of enantiomers), the tert-butyl substituted variant presents additional complexity due to the steric interactions between the bulky substituents. This structural modification results in altered conformational preferences and enhanced selectivity in coordination chemistry applications.

The compound's classification within the broader context of branched diamines positions it among derivatives of ethylenediamine that include other prominent examples such as 1,2-diaminopropane, 2,3-butanediamine, and 1,2-diaminocyclohexane. Each of these compounds exhibits different degrees of steric hindrance and conformational flexibility, with this compound representing one of the most sterically demanding examples in this series.

| Compound | Molecular Formula | Stereoisomers | Key Structural Features |

|---|---|---|---|

| Ethylenediamine | C₂H₈N₂ | None | Simple 1,2-diamine |

| 1,2-Diaminopropane | C₃H₁₀N₂ | Two enantiomers | Chiral, methyl substitution |

| 2,3-Butanediamine | C₄H₁₂N₂ | Meso + enantiomer pair | Vicinal methyls |

| This compound | C₁₂H₂₈N₂ | Multiple | Bulky tert-butyl groups |

Significance of Steric and Electronic Properties

The steric and electronic properties of this compound are fundamental to its utility in chemical applications and distinguish it from less substituted vicinal diamines. The presence of two tert-butyl groups creates substantial steric bulk that profoundly influences the compound's behavior in coordination chemistry and catalytic applications.

The steric effects arising from the tert-butyl substituents manifest in several important ways. The bulky nature of these groups prevents unwanted side reactions and enhances selectivity in catalytic processes by creating a well-defined coordination environment around metal centers. This steric hindrance is crucial in asymmetric synthesis applications, where the compound can induce chirality and influence the reactivity of the resulting metal complexes. Research has demonstrated that the steric bulk provided by the tert-butyl groups enhances selectivity in catalytic reactions by preventing steric hindrance and unwanted side reactions, which is crucial in asymmetric synthesis where the compound can induce chirality in metal-catalyzed transformations.

From an electronic perspective, the compound exhibits properties typical of tertiary amines, with the nitrogen atoms capable of donating electron pairs to form coordinate covalent bonds with metal ions. The electron-donating nature of the tert-butyl groups influences the basicity and coordination behavior of the nitrogen atoms, affecting the stability and reactivity of resulting metal complexes. This electronic influence is particularly important in catalytic applications where the electronic properties of the ligand can modulate the activity and selectivity of the metal center.

The combination of steric and electronic effects makes this compound particularly valuable as a chelating agent. The compound acts as a bidentate ligand, coordinating with metal ions through both nitrogen atoms to stabilize various oxidation states and facilitate catalytic processes. The enhanced stability provided by this chelation effect, combined with the steric protection offered by the tert-butyl groups, makes it an ideal ligand for demanding catalytic transformations.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 200.36 g/mol | Moderate molecular weight for synthetic accessibility |

| Boiling Point | 240°C | Thermal stability for high-temperature applications |

| Optical Rotation | [α]D25 −15 | Confirms chiral nature |

| Steric Parameter | High | Enhanced selectivity in catalysis |

| Coordination Mode | Bidentate | Stable metal complex formation |

Recent studies have highlighted the importance of these properties in specific applications. In the synthesis of N-Heterocyclic Stannylene and Germylene precursors for Atomic Layer Deposition, the steric bulk of this compound has been shown to be critical for the formation of stable precursor compounds. The compound's ability to form racemic germanium(II) or tin(II) cyclic amides demonstrates how its steric and electronic properties can be exploited to create materials with specific electronic properties suitable for thin film applications.

Furthermore, research into catalytic diamination of olefins has revealed that compounds derived from this compound exhibit enhanced regioselectivity and yields in palladium(0) and copper(I) catalyzed reactions. The mechanism involves the formation of four-membered metal species resulting from insertion of the metal into nitrogen-nitrogen bonds of related precursors, where the steric properties of the diamine backbone influence the selectivity and efficiency of the transformation. These findings underscore the critical role that both steric and electronic properties play in determining the utility of this compound in advanced synthetic applications.

Propriétés

IUPAC Name |

2-N,3-N-ditert-butylbutane-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-9(13-11(3,4)5)10(2)14-12(6,7)8/h9-10,13-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPBYALUNVNGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)NC(C)(C)C)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578153 | |

| Record name | N~2~,N~3~-Di-tert-butylbutane-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167987-07-6 | |

| Record name | N~2~,N~3~-Di-tert-butylbutane-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Route

The primary synthetic approach to this compound involves the reaction of tert-butylamine with a diketone precursor, typically butane-2,3-dione (diacetyl), under controlled conditions. This condensation reaction forms the vicinal diamine through nucleophilic addition of the amine groups to the diketone carbonyls, followed by reduction or stabilization steps to yield the diamine.

-

$$

\text{tert-butylamine} + \text{butane-2,3-dione} \rightarrow \text{this compound}

$$ -

- Catalyst: Often acid or base catalysts are employed to facilitate the condensation.

- Solvent: Polar aprotic solvents or ethanol are commonly used.

- Temperature: Elevated temperatures are applied to promote reaction kinetics.

- Time: Reaction duration varies from several hours to overnight to ensure completion.

This method is widely used both in laboratory and industrial settings due to its straightforwardness and scalability.

Diastereoselective Addition and Steric Considerations

The synthesis is influenced by the steric bulk of the tert-butyl groups, which affects the diastereoselectivity of the addition. Controlling the temperature and solvent polarity can enhance selectivity towards the desired stereoisomer. For instance, lower temperatures during Grignard or related nucleophilic addition steps can improve diastereoselectivity by minimizing side reactions and favoring the formation of one stereoisomer over others.

Industrial Scale Production

Industrial production optimizes reaction parameters such as reagent concentration, solvent choice, and purification techniques to maximize yield and purity. Purification typically involves crystallization or recrystallization from solvents like diethyl ether or hexane at low temperatures (-20 °C) to isolate the compound as colorless prisms.

Alternative Synthetic Routes

Other synthetic strategies include:

Salt Metathesis and Transamination: Attempts to prepare related diamine derivatives via salt metathesis with dilithiodiazadienide or transamination reactions have been reported, although these can lead to decomposition or side products such as metal precipitates (e.g., Pb(0)) in the case of lead-containing analogs.

Use of Lithium Reagents: In related ligand syntheses, tert-butyllithium has been used to generate intermediates that can be converted into diamine derivatives, although these are more common in triazenide ligand preparation rather than the diamine itself.

Reaction Conditions and Parameters

Research Findings on Preparation

- The steric bulk of the tert-butyl groups significantly influences the reaction pathway and final stereochemistry, making temperature control critical for selective synthesis.

- The compound's preparation via condensation with butane-2,3-dione is well-established and reproducible, enabling its use as a chiral ligand precursor in catalysis.

- Attempts to synthesize lead analogs of this diamine revealed decomposition pathways involving bimolecular redox reactions, highlighting the stability challenges for related compounds.

- The compound’s chelating ability through nitrogen atoms is preserved due to the stability of the diamine backbone, which is directly linked to the preparation method ensuring minimal side reactions.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Coordination Reactions with Group 14 Metals

This diamine acts as a bidentate ligand, forming stable complexes with Ge(II), Sn(II), and Pb(II). The reaction involves transamination with metal precursors like Pb[N(SiMe₃)₂]₂, where the diamine displaces –N(SiMe₃)₂ groups .

Example Reaction Pathway :

\text{Pb[N(SiMe}_3\text{)}_2\text{]_2} + \text{Diamine} \rightarrow \text{Pb(diamine)} + 2\text{HN(SiMe}_3\text{)}_2

The resulting Pb(II) complexes exhibit thermal instability, decomposing via bimolecular dehydrogenation to yield metallic lead (Pb(0)) and diimine derivatives . Similar reactivity is observed with Ge(II) and Sn(II), forming volatile precursors for atomic layer deposition (ALD) .

Transamination and Decomposition Pathways

The diamine undergoes dehydrogenation when reacted with strong Lewis acids, leading to diimine formation. Key steps include:

-

Transamination : Exchange of –N(SiMe₃)₂ groups on metal precursors with the diamine.

-

Oxidation : Elimination of H₂ and formation of a diimine ligand.

-

Cycloreversion : Decomposition of intermediates to release Pb(0) or Sn(0) .

Decomposition Products :

| Product | Conditions | Yield (%) |

|---|---|---|

| N,N'-di-tert-butylethylene-1,2-diimine | Pb(II) complex decomposition | 64.5 |

| Pb(0) | Thermal decomposition of 1Pb | Quant. |

This pathway is critical in designing thermally stable metal-organic frameworks (MOFs) .

Thermal Stability and Volatility

The diamine-derived metal complexes exhibit high volatility, making them suitable for vapor deposition. Thermal gravimetric analysis (TGA) data for Ge(II), Sn(II), and Pb(II) complexes show:

| Compound | Onset of Volatilization (°C) | Sublimation Temp. (°C) | Residual Mass (%) |

|---|---|---|---|

| Ge(II) | 137 | 60 | 0 |

| Sn(II) | 140 | 65 | 0 |

| Pb(II) | 152 | 75 | 0 |

These complexes sublime quantitatively under reduced pressure (0.5 mbar), with vapor pressures of 1 Torr at <100°C .

Mechanistic Insights

The steric bulk of the tert-butyl groups governs reaction outcomes:

-

Steric Hindrance : Prevents undesired side reactions in asymmetric catalysis.

-

Redox Activity : Facilitates metal center stabilization during ALD precursor synthesis.

In situ NMR studies reveal intermediates such as 4Pb (Pb-amido complex) and 5Pb (oxidized imino complex), which decompose via proton transfer and cycloreversion .

Applications De Recherche Scientifique

Catalysis

Bidentate Ligand Formation

N2,N3-Di-tert-butylbutane-2,3-diamine serves as an essential building block in the synthesis of bidentate ligands for metal complexes. Its bulky tert-butyl groups enhance selectivity in catalytic reactions by preventing steric hindrance and unwanted side reactions. This property is crucial in asymmetric synthesis, where the compound can induce chirality in metal-catalyzed transformations.

Metal Complex Stabilization

The compound acts as a chelating agent, coordinating with metal ions to stabilize various oxidation states. This coordination facilitates catalytic processes and enhances the efficiency of metal catalysts in organic reactions . For example, it has been used successfully in transamination reactions involving cobalt(II) complexes, showcasing its versatility in stabilizing metal centers .

Organic Synthesis

Asymmetric Synthesis

Due to its chiral nature, this compound is instrumental in asymmetric synthesis methodologies. It allows for the production of enantiomerically enriched compounds, which are vital in pharmaceuticals and agrochemicals . The steric bulk provided by the tert-butyl groups can influence reaction pathways and product distributions significantly.

Building Block for Complex Molecules

The compound is also utilized as a precursor in the synthesis of more complex organic molecules through coupling reactions. Its reactivity profile enables it to participate in various chemical transformations, making it a valuable intermediate in organic chemistry .

Materials Science

Thin Film Deposition

Recent studies have explored the use of this compound in atomic layer deposition (ALD) processes for creating stable two-dimensional materials. Its properties contribute to the growth of high-quality thin films that are essential for electronic applications . The compound's ability to form stable complexes with metal precursors enhances the deposition process's efficiency and quality.

Tribological Properties Enhancement

In materials science, this compound has been investigated for improving the tribological properties of coatings on metal substrates. Its incorporation into composite materials can lead to enhanced wear resistance and reduced friction coefficients, which are critical for various industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of N2,N3-Di-tert-butylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

2.1.1. Quinoxaline-Based Diamines

- N2,N3-Bis(4-bromophenyl)quinoxaline-2,3-diamine (MMV007224): Structure: Features a quinoxaline core with bromophenyl substituents. Activity: Exhibits sub-micromolar in vitro anti-schistosomal activity and moderate in vivo efficacy . Synthesis: Derived from 2,3-dichloroquinoxaline via nucleophilic aromatic substitution with 4-bromoaniline . Comparison: Unlike N2,N3-Di-tert-butylbutane-2,3-diamine, MMV007224’s aromatic core and bromine substituents enhance π-π stacking and electrophilic interactions, critical for parasitic target binding. The tert-butyl groups in the target compound may instead improve metabolic stability or solubility in hydrophobic environments .

2.1.2. Chloroquinoline-Linked Diamines

- Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine): Structure: Combines a chloroquinoline moiety with ethyl-substituted ethanediamine. Activity: Antimalarial agent with metabolites showing varied potency .

Macrocyclic and Polyamine Derivatives

- Cyclam-Substituted N-(2-aminoethyl)propane-1,3-diamine: Structure: A cyclam macrocycle tethered to a linear polyamine chain. Activity: Demonstrated anti-HIV-1 activity, attributed to its ability to chelate metal ions and disrupt viral enzymes . Comparison: The target compound lacks macrocyclic architecture, which is pivotal for metal coordination in cyclam derivatives. However, its tert-butyl groups may serve as stabilizing ligands in smaller metal complexes .

Aromatic Diamines

- m-TDA (2-methylbenzene-1,3-diamine) :

- Structure : Aromatic diamine with a methyl substituent.

- Application : Used in polymer synthesis and dye manufacturing .

- Comparison : The aliphatic backbone and tert-butyl groups in this compound reduce aromatic reactivity, making it less suitable for electrophilic aromatic substitution but more resistant to oxidation .

Table 1: Key Properties of Selected Diamines

Structure-Activity Relationship (SAR) Insights

- Backbone Flexibility : The butane chain in the target compound offers greater conformational flexibility than rigid macrocycles (e.g., cyclam derivatives), allowing adaptive binding in biological systems .

Activité Biologique

N2,N3-Di-tert-butylbutane-2,3-diamine is a chiral vicinal diamine known for its significant steric bulk due to the presence of tert-butyl groups. This compound has garnered attention in various fields, particularly in catalysis and material science, due to its unique structural properties and biological activity. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Chemical Formula : C12H28N2

- CAS Number : 2361566-66-5

The molecular structure features two tert-butyl groups attached to a butane backbone with amine functional groups at positions 2 and 3. The steric hindrance from the tert-butyl groups influences both its physical properties and reactivity, making it a valuable ligand in coordination chemistry.

This compound primarily acts as a chelating agent through coordination with metal ions. The nitrogen atoms in the diamine donate electron pairs to form coordinate covalent bonds with metals, stabilizing various oxidation states and facilitating catalytic processes. This ligand's steric bulk enhances selectivity in catalysis by preventing unwanted side reactions, which is crucial in asymmetric synthesis involving transition metals .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that certain derivatives of vicinal diamines possess significant antibacterial effects against various strains of bacteria. The mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways, although specific pathways for this compound require further elucidation .

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported that this compound derivatives showed promising results in inhibiting the proliferation of tumor cells. The cytotoxic mechanism may involve apoptosis induction or cell cycle arrest, highlighting its potential as an anticancer agent .

Case Studies

-

Antibacterial Activity Assessment

- Objective : To evaluate the antibacterial efficacy of this compound.

- Methodology : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.

- Results : Inhibition zones were observed, indicating significant antibacterial activity.

- : The compound may serve as a lead structure for developing new antimicrobial agents.

-

Cytotoxicity Evaluation

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : The compound exhibited dose-dependent cytotoxicity against tested cancer cell lines.

- : Suggests potential for therapeutic applications in oncology.

Applications in Chemical Synthesis

This compound is utilized as a building block in synthesizing bidentate ligands for metal complexes. Its ability to induce chirality is crucial for asymmetric synthesis processes, making it valuable in pharmaceutical chemistry .

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing N2,N3-Di-tert-butylbutane-2,3-diamine with high purity?

- Answer : Optimal synthesis involves alkylation of butane-2,3-diamine with tert-butyl halides (e.g., tert-butyl bromide) under anhydrous conditions. Use Schlenk techniques to exclude moisture and oxygen, as tert-butyl groups are sensitive to steric hindrance and hydrolysis. A stepwise alkylation approach (e.g., mono-alkylation followed by purification via column chromatography) minimizes by-products like over-alkylated species. Reaction temperatures should be maintained at 0–5°C to control exothermicity . Final purification via recrystallization in non-polar solvents (e.g., hexane) enhances crystallinity. Confirm purity using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the steric and electronic properties of this diamine be experimentally characterized?

- Answer :

- Steric effects : X-ray crystallography reveals spatial arrangements of tert-butyl groups and dihedral angles between amine moieties. Compare bond lengths and angles to analogous diamines (e.g., cyclohexanediamine derivatives) .

- Electronic effects : UV-Vis spectroscopy and cyclic voltammetry assess electron-donating capacity. Titration with Lewis acids (e.g., BF₃·OEt₂) quantifies basicity via shifts in H NMR .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen determines decomposition thresholds (>200°C typical for tert-butyl derivatives) .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Answer : Discrepancies often arise from solvent polarity and crystallinity. Use a standardized protocol:

- Solubility screening : Test in a solvent series (hexane → THF → DMSO) at 25°C.

- Dynamic light scattering (DLS) : Detect aggregates in polar solvents.

- Differential scanning calorimetry (DSC) : Identify polymorphic forms affecting solubility .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric catalysis?

- Answer : The tert-butyl groups enforce a rigid, chiral pocket in metal complexes (e.g., Co or Ru). Key steps:

- Ligand design : Coordinate the diamine to metals via its NH₂ groups, creating a C₂-symmetric environment.

- Mechanistic studies : Use DFT calculations to model transition states (e.g., in ketone hydrogenation). Compare enantiomeric excess (ee) with less hindered analogs to quantify steric contributions .

- Case study : A Co(II)-diamine complex achieved 92% ee in α-ketoester reductions, attributed to tert-butyl-induced π-π interactions in the substrate-binding pocket .

Q. What experimental and computational strategies validate conflicting reports on this diamine’s catalytic activity in cross-coupling reactions?

- Answer :

- Kinetic profiling : Monitor reaction rates (e.g., Suzuki-Miyaura coupling) under varying Pd:ligand ratios. Low activity may stem from excessive steric shielding of the metal center.

- In situ NMR/EPR : Detect transient Pd intermediates to identify rate-limiting steps.

- Contradiction resolution : Divergent results in aryl chloride vs. bromide reactivity correlate with the diamine’s ability to stabilize oxidative addition intermediates. Computational MD simulations reveal solvent-dependent ligand flexibility .

Q. How does this diamine’s conformational flexibility impact its utility in supramolecular chemistry?

- Answer :

- Cis vs. trans isomerism : Variable-temperature NMR () identifies rotamers. Trans isomers dominate in solution due to reduced steric clash.

- Host-guest studies : Use fluorescence titration with pyrene derivatives to measure binding constants (). The diamine’s cavity size (~5 Å) selectively encapsulates small aromatics .

- Comparative data : Rigid analogs (e.g., salen-type diamines) show lower guest adaptability, highlighting this compound’s unique dynamic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.